molecular formula C8H14O2 B11961180 3-Ethylhex-2-enoic acid CAS No. 63718-58-1

3-Ethylhex-2-enoic acid

Cat. No.: B11961180
CAS No.: 63718-58-1
M. Wt: 142.20 g/mol
InChI Key: WRPMHFHMXOUTTI-UHFFFAOYSA-N
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Description

3-Ethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a monounsaturated fatty acid characterized by the presence of a double bond between the second and third carbon atoms and an ethyl group attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylhex-2-enoic acid typically involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include moderate temperatures and controlled addition of reactants to ensure high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 3-ethylhexanoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: 3-Ethylhexanoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Ethylhex-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-ethylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, its structural features allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

    3-Methylhex-2-enoic acid: Similar in structure but with a methyl group instead of an ethyl group.

    2-Hexenoic acid: Lacks the ethyl group, making it less hydrophobic.

    Hexanoic acid: Saturated fatty acid without the double bond.

Uniqueness: 3-Ethylhex-2-enoic acid is unique due to its specific structural features, including the ethyl group and the double bond, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar fatty acids.

Properties

IUPAC Name

3-ethylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7(4-2)6-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPMHFHMXOUTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63718-58-1
Record name 3-Ethyl-2-hexenoic acid
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